1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl-
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Overview
Description
1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthoquinone, characterized by the presence of two methyl groups at the 5 and 8 positions and a dihydro structure at the 2,3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- typically involves the oxidation of 2,3-dihydro-5,8-dimethyl-1,4-naphthalenediol. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out in an acidic medium, such as sulfuric acid (H2SO4), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: More oxidized naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated naphthoquinone derivatives.
Scientific Research Applications
1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapies. The molecular targets and pathways involved include mitochondrial pathways and the activation of apoptosis-inducing factors .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2,3-Dimethyl-1,4-naphthoquinone: A similar compound with methyl groups at the 2 and 3 positions.
5,8-Dihydroxy-1,4-naphthoquinone: A hydroxylated derivative with different biological activities.
Uniqueness
1,4-Naphthalenedione, 2,3-dihydro-5,8-dimethyl- is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
143721-33-9 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
5,8-dimethyl-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H12O2/c1-7-3-4-8(2)12-10(14)6-5-9(13)11(7)12/h3-4H,5-6H2,1-2H3 |
InChI Key |
MXCLMEWZANZASK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)CCC(=O)C2=C(C=C1)C |
Origin of Product |
United States |
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